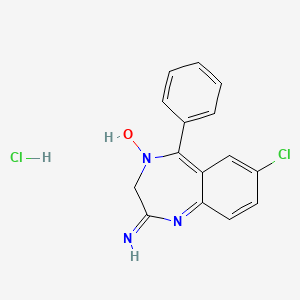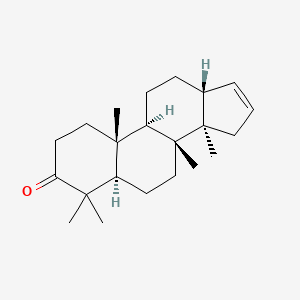
Mansumbinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mansumbinone is a natural product found in Commiphora myrrha and Commiphora kua with data available.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Elucidation
The resin of Commiphora kwo, a plant species, has been studied for its chemical constituents. This research led to the isolation of two new compounds, including mansumbinone, which were identified using spectroscopic techniques such as NMR spectroscopy and X-ray analysis. This study highlights the importance of mansumbinone in the field of natural product chemistry and its potential applications in various scientific domains (Dekebo et al., 2002).
Antibacterial Properties
A study investigating the antibacterial properties of compounds isolated from Commiphora molmol (Engl.) found that mansumbinone displayed activity against several strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were in the range of 4–256 µg/ml, indicating its potential as a compound with antibacterial properties (Rahman et al., 2008).
Antiplasmodial Effects
In a search for antiprotozoal natural products, different resins from the Burseraceae family, including myrrh from Commiphora species, were examined. Mansumbinone was one of the compounds isolated and characterized. This research indicates the potential of mansumbinone in antiprotozoal and antiplasmodial applications (Greve et al., 2020).
Eigenschaften
Produktname |
Mansumbinone |
|---|---|
Molekularformel |
C22H34O |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(5R,8R,9R,10R,13R,14R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H34O/c1-19(2)16-10-14-22(5)17(20(16,3)13-11-18(19)23)9-8-15-7-6-12-21(15,22)4/h6-7,15-17H,8-14H2,1-5H3/t15-,16-,17+,20-,21+,22+/m0/s1 |
InChI-Schlüssel |
SCVQXPPZHIKYMJ-AQUCMXFHSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC=C4)C)C)(C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CC=C4)C)C)C |
Synonyme |
mansumbinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




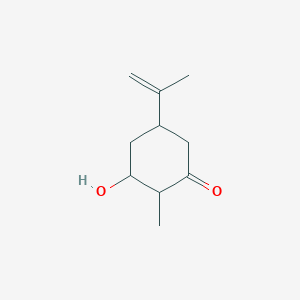
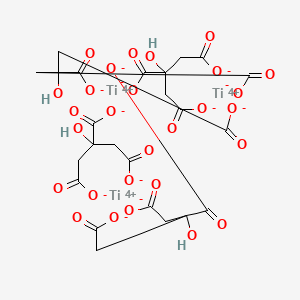
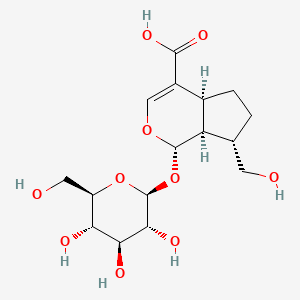
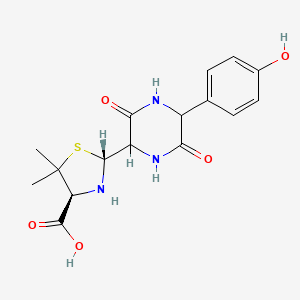

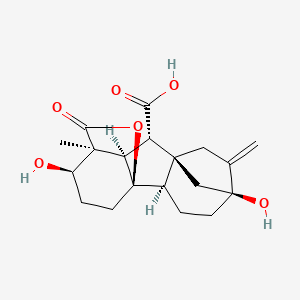

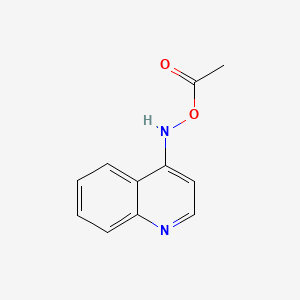
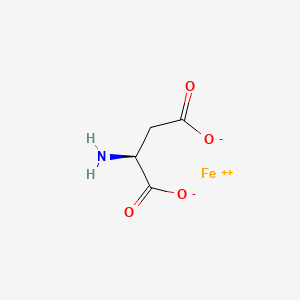
![(3aR,4R,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253454.png)

![1,4-bis[(Z)-2-(2-methylphenyl)ethenyl]benzene](/img/structure/B1253458.png)
